

dawsonite stability in alkaline environments

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An In-depth Technical Guide to the Stability of **Dawsonite** in Alkaline Environments

Introduction

Dawsonite, a sodium aluminum hydroxy carbonate mineral with the chemical formula NaAl(CO₃)(OH)₂, has garnered significant attention for its potential role in geological carbon sequestration. Its formation and stability are critically dependent on specific geochemical conditions, including temperature, pressure, CO₂ fugacity, and particularly, the pH of the aqueous environment. While its formation is often studied in the context of CO₂ injection into geological formations, which can create locally acidic environments, its stability under alkaline conditions is crucial for a variety of industrial applications, including alumina production and as a potential component in alkaline waste remediation. This guide provides a comprehensive technical overview of dawsonite's stability in alkaline environments, synthesizing experimental data and outlining key methodologies for its study.

Thermodynamic Properties

The fundamental stability of **dawsonite** is governed by its thermodynamic properties. Calorimetric studies and solubility measurements have provided key data for its standard enthalpy of formation, entropy, and Gibbs energy of formation. These values are essential for geochemical modeling and predicting **dawsonite**'s behavior under various conditions.

Table 1: Thermodynamic Properties of Synthetic **Dawsonite** at 25 °C (298.15 K)



Property	Value	Reference
Standard Enthalpy of Formation (ΔHf°)	-469.4 ± 0.7 kcal/mol	Ferrante et al. (1976)[1]
Standard Gibbs Energy of Formation (ΔGf°)	-1737.1 ± 2.2 kJ/mol	Bénézeth et al. (2007)[1]
Standard Entropy (S°)	31.55 ± 0.3 cal/deg·mol	Ferrante et al. (1976)[1]
Dissolution Enthalpy (ΔHr°)	97.0 kJ/mol	Bénézeth et al. (2007)[1]

| Dissolution Gibbs Energy (ΔGr°) | 102.1 kJ/mol | Bénézeth et al. (2007)[1] |

Stability and Transformation in Alkaline Aqueous Media

Experimental studies have shown that **dawsonite**'s stability is confined to a relatively narrow pH range, particularly in moderately alkaline solutions. It readily dissolves in strongly acidic (pH 2) and strongly basic (pH 14) conditions.[2] In neutral water (pH 7), **dawsonite** is unstable and transforms into more stable aluminum hydroxides like boehmite or bayerite.[2]

The most stable conditions for **dawsonite** in alkaline environments are found in carbonate solutions. For instance, K-**dawsonite** exhibits its highest stability within a pH range of 10-12.[2] Similarly, Na-**dawsonite** is reported to be stable in 1 M sodium carbonate solutions at 50°C within a pH of 9-12.[2] The concentration of carbonate ions is a key factor; high concentrations of sodium carbonate (e.g., >60 g/L) favor the precipitation of **dawsonite** over alumina hydrates like bayerite and boehmite during the carbonation of sodium aluminate solutions.[3]

Table 2: Stability of Synthetic **Dawsonite** Forms in Various Aqueous Media at 323 K (50 °C)



Cation	Aqueous Medium	рН	Result	Reference
Na+, K+, NH₄+	Strong Acid (HCI)	2	Complete Dissolution	[2]
Na+, K+	Deionized Water	~7	Unstable, transforms to Bayerite	[2]
NH ₄ +	Deionized Water	~7	Unstable, transforms to Boehmite	[2]
Na+	(NH ₄) ₂ CO ₃ Solution	10	Transforms to NH4-dawsonite	[2]
K+	Na ₂ CO ₃ / K ₂ CO ₃ Solution	12	Stable	[2]
NH ₄ +	Na ₂ CO ₃ / K ₂ CO ₃ Solution	12	Transforms to Na/K-dawsonite	[2]

| Na+, K+, NH4+ | Strong Base (NaOH) | 14 | Complete Dissolution |[2] |

Factors Influencing Stability

- pH: As detailed above, pH is the dominant factor. **Dawsonite** is unstable at the extremes of the pH scale, finding a stability window in moderately alkaline, carbonate-rich solutions.
- Temperature: The stability of **dawsonite** generally decreases with increasing temperature.[2] Hydrothermal experiments show that in the range of 80°C–140°C, increasing temperature promotes the transformation of **dawsonite**.[2] The upper limit for **dawsonite** to remain stable under typical stratigraphic conditions is considered to be between 100°C and 150°C.[4]
- Co-existing lons: The presence of other ions in solution can significantly impact dawsonite
 formation and stability. Notably, magnesium (Mg²⁺) has been shown to inhibit the formation
 of dawsonite under alkaline conditions, leading to the precipitation of hydrotalcite and/or



manasseite instead.[5][6] This suggests that **dawsonite** formation is favored in Mg-poor environments.[5][6]

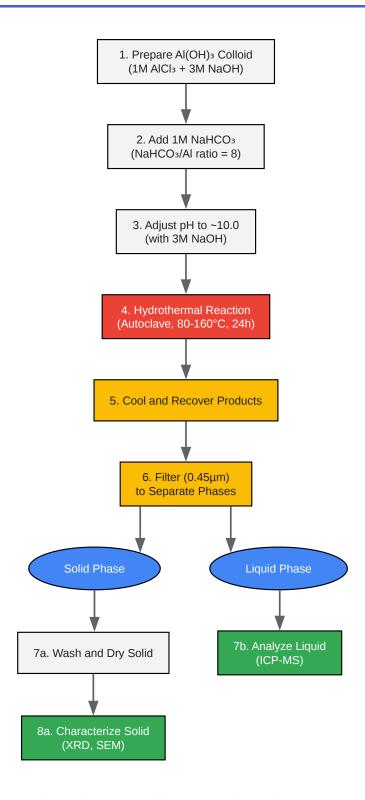
CO₂ and Carbonate Concentration: High CO₂ partial pressure and the resulting high concentration of carbonate/bicarbonate ions in solution are critical for dawsonite stability.[2]
 A decrease in CO₂ fugacity can lead to its destabilization and dissolution.[2]

Experimental Protocols Hydrothermal Synthesis of Dawsonite in an Alkaline Medium

This protocol is adapted from synthesis experiments designed to investigate **dawsonite** formation under controlled alkaline conditions.[5]

- Preparation of Aluminum Source: An Al(OH)₃ colloidal suspension is prepared by mixing equal volumes of 1 M AlCl₃ solution and 3 M NaOH solution.
- Addition of Carbonate: A 1 M NaHCO₃ solution is added to the Al(OH)₃ suspension. A molar ratio of NaHCO₃ to Al of 8 is recommended to ensure a surplus of bicarbonate, which is essential for the formation of a single **dawsonite** phase.[5]
- pH Adjustment: The initial pH of the mixed solution is adjusted to approximately 10.0 ± 0.1 using a 3 M NaOH solution.[5]
- Hydrothermal Reaction: The final solution is transferred to a Teflon-lined autoclave (e.g., a batch-type reactor). The sealed autoclave is then heated to a predefined temperature (e.g., 80, 120, or 160 °C) and maintained for 24 hours.[5]
- Sample Recovery and Analysis: After cooling, the reacted solution is recovered. The pH is measured, and the solution is separated into liquid and solid samples via filtration (e.g., using a 0.45 µm filter). The solid product is washed with deionized water and dried.
- Characterization: The solid phase is analyzed using X-ray Diffraction (XRD) to confirm the crystalline structure and Scanning Electron Microscopy (SEM) to observe morphology. The liquid phase composition is determined using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to assess the consumption of precursor elements.





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Caption: Experimental workflow for hydrothermal synthesis of dawsonite.

Stability Testing Protocol



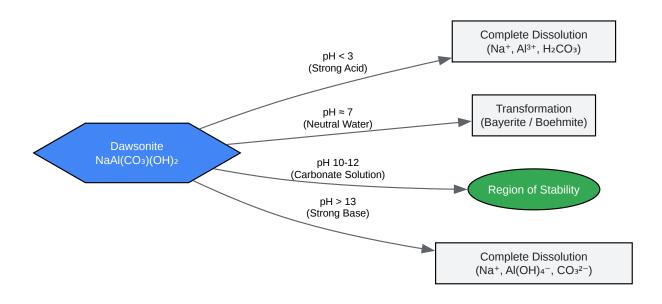
This protocol describes a general method for investigating the stability of synthesized **dawsonite** in various aqueous media.[2]

- Reactor Setup: Experiments are conducted in sealed vessels (e.g., stirred pressure vessels
 or batch reactors) to control temperature and pressure.
- Medium Preparation: Prepare the desired aqueous solutions (e.g., NaOH solutions of varying pH, Na₂CO₃ solutions).
- Reaction Initiation: A known mass of synthetic dawsonite is added to the prepared aqueous medium in the reactor.
- Incubation: The reactor is maintained at a constant temperature (e.g., 50 °C) for a specified duration, with continuous stirring to ensure homogeneity.
- Sampling and Analysis: At regular intervals or at the end of the experiment, the reactor is cooled, and samples are withdrawn. The solid and liquid phases are separated by filtration.
- Characterization: The solid residue is analyzed by XRD to identify any phase transformations (e.g., conversion to bayerite). The liquid phase is analyzed by ICP-MS or a similar technique to measure the concentrations of dissolved Na⁺ and Al³⁺, providing a quantitative measure of dissolution.

Reaction Pathways in Aqueous Environments

The stability of **dawsonite** is best understood as an equilibrium with its dissolved ions and potential secondary mineral phases. The reaction pathway is highly sensitive to pH. In alkaline conditions, the stability is a competition between the **dawsonite** solid phase and the formation of more stable aluminum hydroxides. The transformation is believed to occur via a dissolution-precipitation mechanism.[2]





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Caption: Reaction pathways of dawsonite as a function of solution pH.

Conclusion

The stability of **dawsonite** in alkaline environments is confined to a specific set of conditions. It is demonstrably unstable in strongly basic (pH > 13) and neutral solutions, where it either dissolves completely or transforms into aluminum hydroxides.[2] A stability window exists in moderately alkaline (pH 10-12), carbonate-rich aqueous solutions, particularly at temperatures below 100°C.[2][4] The presence of magnesium is a significant inhibitor of **dawsonite** formation in favor of other mineral phases.[5] For researchers and professionals in fields utilizing or studying **dawsonite**, understanding these stability constraints is critical for predicting its long-term behavior, controlling its synthesis, and evaluating its applicability in various industrial and environmental processes.

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